2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Description

The exact mass of the compound trans-2-Isopropyl-5-carboxy-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMFNZWIXHJCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OCC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921955, DTXSID301214940 | |

| Record name | 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116193-72-7, 42031-28-7 | |

| Record name | 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116193-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A mixture of: trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116193727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: trans-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-isopropyl-5-carboxy-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" properties

An In-Depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: Understanding a Key Synthetic Building Block

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical synthesis. Its structure, featuring a 1,3-dioxane ring substituted with an isopropyl group and a carboxylic acid, makes it a versatile intermediate. The primary focus of its application lies in its role as a crucial precursor in the synthesis of Iobitridol, a non-ionic, water-soluble X-ray contrast agent.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into its chemical properties, spectroscopic profile, synthesis, and safe handling protocols.

Molecular Structure and Stereochemistry

The molecular architecture of this compound is characterized by a six-membered 1,3-dioxane ring. This ring is not planar and, to minimize steric strain, preferentially adopts a chair conformation.[3] An isopropyl group is attached at the C2 position (the acetal carbon), and a carboxylic acid functional group is located at the C5 position.

The substitution at positions C2 and C5 gives rise to cis and trans diastereomers. The trans isomer, where the bulky isopropyl and carboxylic acid groups occupy equatorial positions, is generally the more stable and often the desired product in synthesis due to minimized steric hindrance.[3]

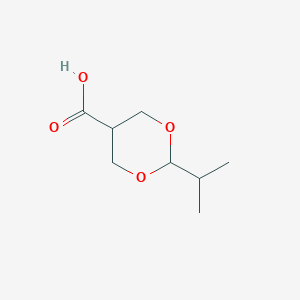

Caption: Chair conformation of trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid.

Physicochemical Properties

A summary of the core physicochemical properties is presented below, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₄ | [3][4] |

| Molecular Weight | 174.19 g/mol | [3] |

| IUPAC Name | 2-propan-2-yl-1,3-dioxane-5-carboxylic acid | [3][4] |

| CAS Number | 116193-72-7 (isomer mixture); 42031-28-7 (trans-isomer) | [3][5] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in Chloroform, Water | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound. The expected spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.[3]

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-12 ppm range, due to its acidic nature and hydrogen bonding.[3][6]

-

Acetal Proton (C2-H): The single proton at the C2 position, flanked by two oxygen atoms, would likely appear as a doublet (coupled to the isopropyl methine proton) in the δ 4.5-5.0 ppm range.[3]

-

Dioxane Ring Protons (C4-H₂, C6-H₂): The axial and equatorial protons on these carbons would present as complex multiplets, influenced by their diastereotopic relationships.

-

Dioxane Ring Proton (C5-H): The proton on the carbon bearing the carboxyl group would appear as a multiplet.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons are expected.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

-

Carboxyl Carbon (-COOH): This signal is expected in the downfield region of δ 165-185 ppm.[6]

-

Acetal Carbon (C2): The carbon bonded to two oxygen atoms will appear around δ 95-105 ppm.

-

Dioxane and Isopropyl Carbons: The remaining aliphatic carbons (C4, C5, C6, and isopropyl carbons) will resonate in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.[3]

-

O-H Stretch: A very broad and strong absorption band is the most characteristic feature, appearing from 2500 to 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers.[3][6][7]

-

C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the dioxane ring and isopropyl group are expected in the 2850-3000 cm⁻¹ region.[3]

-

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid will be present between 1710 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[3][6]

-

C-O Stretches: Strong bands characteristic of the C-O single bonds of the carboxylic acid and the acetal linkage within the dioxane ring will appear in the 1000-1300 cm⁻¹ fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation. While a specific spectrum is not publicly available, fragmentation can be predicted.

-

Molecular Ion (M+): The molecular ion peak would be observed at m/z = 174.

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation of the dioxane ring and loss of the isopropyl group would also lead to characteristic daughter ions.

Synthesis and Reactivity

Synthetic Pathway

A common synthetic route to produce the trans-isomer of this compound involves the decarboxylation of a dicarboxylic acid precursor.[5] This method provides good yield and stereochemical control.

Caption: Synthetic workflow for trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid.

Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane[7]

-

Reaction Setup: To 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane, add 100 mL of acetonitrile and 4.6 g (0.046 mol) of N-methylmorpholine in a suitable reaction vessel.

-

Heating: Heat the reaction mixture to a temperature between 80-105 °C.

-

Monitoring: Maintain the temperature and stir for approximately 4 hours. The reaction progress should be monitored by a suitable analytical technique, such as HPLC, until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, cool the mixture and remove the acetonitrile solvent under reduced pressure at 50 °C.

-

Precipitation: Add purified water to the residue and cool the mixture to approximately 5 °C.

-

Acidification: Adjust the pH to ~2.5 using 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C to precipitate the product.

-

Isolation: Stir the resulting slurry for 1 hour at 5 °C, then collect the solid product by suction filtration.

-

Drying: Dry the isolated solid at approximately 50 °C to obtain the final product. A reported yield for this procedure is 72.8%, with a cis-trans ratio of 1:18.7.[5]

Application as a Pharmaceutical Intermediate

The primary and most critical application of this compound is its use as a key intermediate in the multi-step synthesis of Iobitridol .[1][2] Iobitridol is a modern, non-ionic, low-osmolar contrast agent used worldwide for X-ray imaging procedures. The structural integrity and purity of the this compound precursor are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). The dioxane moiety serves as a protecting group during the synthesis, which is later removed in subsequent steps.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| Warning/Danger | H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects. |

Precautionary Statements & Handling

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, eye protection, and face protection.

-

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P304 + P340 + P312).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor (P305 + P351 + P338, P310).

-

-

Personal Protective Equipment (PPE): Always use in a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 10°C and 25°C.

Conclusion

This compound is more than a simple organic molecule; it is a specifically designed building block that plays a critical role in the pharmaceutical industry. Its well-defined structure, stereochemistry, and reactivity are leveraged to produce complex molecules like the contrast agent Iobitridol. A thorough understanding of its properties, from spectroscopic fingerprints to synthesis protocols and safety requirements, is essential for any scientist or researcher working with this important compound.

References

- This compound. ChemBK. [Link]

- 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6. PubChem. [Link]

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. PubChem. [Link]

- Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. mybiosource.com [mybiosource.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | C8H14O4 | CID 19962532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" structure elucidation

An In-Depth Technical Guide: Structure Elucidation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Introduction: The Analytical Challenge

This compound (CAS No. 116193-72-7) is a key heterocyclic building block, notable for its role as a critical intermediate in the synthesis of Iobitridol, a non-ionic, low-osmolar X-ray contrast agent.[1][2][3] Its structure features a six-membered 1,3-dioxane ring, a cyclic acetal, substituted with an isopropyl group at the 2-position and a carboxylic acid at the 5-position.[4] The molecular formula is C₈H₁₄O₄ with a molecular weight of 174.19 g/mol .[5]

The complete and unambiguous elucidation of its structure is paramount for ensuring purity, predicting reactivity, and maintaining quality control in multi-step synthetic pathways. This guide presents a holistic, field-proven workflow for this task. The analytical challenge extends beyond simple connectivity; it requires a multi-technique approach to definitively establish:

-

Constitutional Isomerism: Confirming the precise atomic connectivity.

-

Relative Stereochemistry: Differentiating between the cis and trans diastereomers.

-

Conformational Preference: Characterizing the dominant three-dimensional shape of the dioxane ring.

This document outlines the causality behind experimental choices, providing a self-validating system where each piece of data corroborates the others, leading to a final, unambiguous structural assignment.

Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial objective is to verify the fundamental properties of the analyte: its elemental composition and the presence of the expected chemical functionalities. This phase provides the bedrock upon which all subsequent, more detailed analyses are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard-resolution MS because its high mass accuracy (typically <5 ppm error) allows for the unambiguous determination of a molecule's elemental formula. This is a critical first step to eliminate any possibility of gross structural errors, such as incorrect starting materials or unexpected side reactions. For this molecule, we will use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a final concentration of ~1-10 µg/mL.

-

Ionization Mode: Analyze in negative ion mode. The carboxylic acid readily loses a proton to form a stable [M-H]⁻ adduct.

-

Mass Analyzer: Utilize a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Compare the measured m/z of the most abundant ion to the theoretical mass calculated for the [C₈H₁₄O₄ - H]⁻ ion.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Formula | C₈H₁₃O₄⁻ ([M-H]⁻) | - | - |

| Exact Mass (m/z) | 173.07683 | 173.0771 | 1.6 |

The observed mass confirms the elemental formula C₈H₁₄O₄ with high confidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. The vibrational frequencies of specific bonds serve as a chemical fingerprint. For this molecule, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O bonds) and the cyclic ether (C-O bonds) of the dioxane ring.[4]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until it becomes a fine, homogenous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) | The extreme broadness is characteristic of strong hydrogen bonding between two acid molecules. |

| 2850-3000 | Medium | C-H Stretch (Alkyl: Isopropyl & Dioxane) | Typical region for sp³ C-H bonds.[4] |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid Dimer) | The frequency is lowered from the monomer value (~1760 cm⁻¹) due to hydrogen bonding.[6] |

| 1000-1300 | Strong | C-O Stretch (Dioxane Acetal & Carboxylic Acid) | Multiple strong bands are expected for the C-O-C acetal and C-O acid linkages.[4] |

The presence of these key bands provides strong, direct evidence for the proposed functional groups.

Part 2: Mapping the Molecular Framework via NMR Spectroscopy

With the formula and functional groups confirmed, NMR spectroscopy is employed to assemble the atoms, defining the precise carbon-hydrogen framework and connectivity.

Core Protocols: ¹H, ¹³C, DEPT, COSY, & HSQC NMR

Expertise & Causality: This suite of experiments provides a complete picture of the molecule's covalent structure.

-

¹H NMR: Quantifies unique proton environments and reveals neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies unique carbon environments.

-

DEPT-135: Distinguishes CH/CH₃ (positive signal) from CH₂ (negative signal) carbons, simplifying assignment.

-

COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling networks, definitively linking adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, locking the ¹H and ¹³C assignments together.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

-

2D Acquisition: Acquire standard gradient-selected COSY and HSQC experiments.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

Data Interpretation and Assignment

The combination of these experiments allows for the confident assignment of all signals. The HSQC experiment is the linchpin, connecting the proton and carbon domains. For example, the proton signal identified as the acetal proton (H2) will show a cross-peak to the carbon signal in the acetal region (~95-105 ppm), confirming the C2 assignment. COSY correlations then link H2 to the isopropyl methine proton, which in turn is linked to the isopropyl methyl protons, building out that entire fragment.

Data Presentation: Consolidated NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key COSY Correlations |

| COOH | ~175 | ~12.0 | br s | 1H | - |

| C2 (Acetal) | ~101 | ~4.7 | d | 1H | H-isopropyl |

| C4, C6 | ~70-75 | ~3.8 - 4.2 | m | 4H | H5 |

| C5 | ~40 | ~2.9 | m | 1H | H4, H6 |

| CH (Isopropyl) | ~32 | ~2.1 | m | 1H | H2, H-methyls |

| CH₃ (Isopropyl) | ~18 | ~1.0 | d | 6H | H-isopropyl |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicities (d=doublet, m=multiplet, br s=broad singlet) are predicted for the dominant isomer.

Part 3: Elucidating Stereochemistry and Conformation

With the connectivity established, the final and most nuanced challenge is to determine the three-dimensional arrangement of the substituents. The 1,3-dioxane ring preferentially adopts a low-energy chair conformation to minimize steric strain.[4] The key question is the relative orientation of the large isopropyl and carboxylic acid groups. The trans isomer, with both groups in equatorial positions, is predicted to be the most thermodynamically stable.

Nuclear Overhauser Effect (NOE) Spectroscopy

Expertise & Causality: NOE is the definitive NMR technique for determining spatial proximity. An NOE is observed between protons that are close in space (<5 Å), regardless of their bonding. By analyzing the NOE correlation map (from a NOESY or ROESY experiment), we can confirm the relative stereochemistry.

Trustworthiness & Self-Validation:

-

Hypothesis (trans-diequatorial): If both substituents are equatorial, then the protons on C2 (H2) and C5 (H5) will both be in axial positions. They will be on the same face of the ring and close enough to produce a mutual NOE. Furthermore, neither H2 nor H5 should show a strong NOE to their respective substituent groups.

-

Hypothesis (cis-equatorial/axial): If the isomer were cis, one group would be axial and one equatorial. This would result in a completely different and easily distinguishable NOE pattern. For example, an equatorial H2 would show strong NOEs to the axial protons on C4 and C6.

Experimental Protocol: 2D NOESY/ROESY

-

Experiment Selection: A ROESY experiment is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY spectra.

-

Acquisition: The experiment is run similarly to other 2D NMR experiments, with a "mixing time" parameter optimized to allow for NOE buildup (typically 200-500 ms).

-

Analysis: Look for cross-peaks that are not present in the COSY spectrum. The key correlation to observe is between the axial protons at C2 and C5.

Coupling Constant (³J) Analysis

Expertise & Causality: The magnitude of the three-bond coupling constant (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This allows us to infer the geometry of the ring.

-

A large coupling (³J ≈ 10-13 Hz) is characteristic of an anti-periplanar arrangement (180°), which occurs between two axial protons on adjacent carbons (J_ax,ax).

-

Smaller couplings (³J ≈ 2-5 Hz) are characteristic of gauche arrangements (~60°), which occur between axial-equatorial (J_ax,eq) or equatorial-equatorial (J_eq,eq) protons.

By carefully analyzing the multiplicity of the signals for the C5 proton, we can measure its coupling constants to the C4 and C6 protons. The presence of large J-values would provide strong evidence for its axial position, and by extension, the equatorial position of the carboxylic acid group.

Part 4: Integrated Analysis and Final Confirmation

-

HRMS established the correct molecular formula: C₈H₁₄O₄.

-

FTIR confirmed the presence of carboxylic acid and dioxane functionalities.

-

1D and 2D NMR mapped the exact C-H connectivity, confirming the constitutional isomer.

-

NOE and J-coupling analysis provided definitive evidence for the relative stereochemistry and conformation. The data overwhelmingly supports the assignment of the major isomer as trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid , existing in a chair conformation with both the isopropyl and carboxylic acid groups in the sterically favored equatorial positions.

For absolute, definitive proof of the solid-state structure, single-crystal X-ray diffraction would be the gold-standard technique. It would not only confirm the connectivity and stereochemistry but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups in the crystal lattice.[4]

References

- ChemBK. (n.d.). This compound.

- Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.

- Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane.

- University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.

- Sadasivam, S., & Kumaresan, S. (2003). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. Computational Biology and Chemistry, 27(3), 173-83.

- All 'bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane.

- Chemistry LibreTexts. (2015, July 18). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Comprehensive Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS 116193-72-7): A Key Building Block in Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid, identified by CAS number 116193-72-7, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1][2] While not a therapeutic agent itself, its molecular architecture makes it a highly valuable intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Its structure features a carboxylic acid functional group appended to a 1,3-dioxane ring, which is substituted with an isopropyl group at the C2 position.[2] This guide provides an in-depth analysis of its synthesis, structural characteristics, spectroscopic profile, and its critical role as a protected building block, most notably in the preparation of the X-ray contrast agent, Iobitridol.[3][5][6]

Part 1: Physicochemical Properties and Structural Analysis

The compound typically presents as an off-white solid and exhibits solubility in organic solvents like chloroform.[3][5][6] Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 116193-72-7 | [3][5][7] |

| Molecular Formula | C₈H₁₄O₄ | [1][3] |

| Molecular Weight | 174.19 g/mol | [3][7] |

| Synonyms | 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | [2][3] |

| Appearance | Off-White Solid | [3][5][6] |

| Solubility | Chloroform | [3][6] |

| Storage | Room Temperature or 2-8°C, sealed and dry | [3][6][8] |

Molecular Structure and Stereochemistry

The structural integrity of this compound is central to its function. The 1,3-dioxane ring, analogous to cyclohexane, adopts a stable chair conformation to minimize torsional and steric strain.[7] In this conformation, substituents can occupy either axial or equatorial positions.

For this molecule, the trans isomer, where the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position both occupy equatorial positions, is predicted to be the more stable configuration.[7] This arrangement effectively minimizes 1,3-diaxial interactions, a significant source of steric hindrance, thereby favoring this stereochemical outcome.[7] The stability of this conformation is a key factor in its utility as a reliable synthetic intermediate.

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that leverages fundamental organic chemistry principles, including acetal formation and selective decarboxylation. The dioxane ring itself is a classic example of an acetal protecting group, in this case for a 1,3-diol.[9][10] A documented synthetic route focuses on the preparation of the trans isomer via the decarboxylation of a dicarboxylic acid precursor.[11]

Synthetic Workflow: Decarboxylation Pathway

The key transformation involves the removal of one carboxyl group from a precursor, 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid. This reaction is typically facilitated by heat in the presence of a base, such as N-methylmorpholine, which aids in the selective removal of one carboxylic acid moiety.[11]

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane

This protocol is adapted from a documented procedure and serves as a self-validating system where reaction completion is monitored analytically.[11]

Materials:

-

2-isopropyl-5,5-dicarboxy-1,3-dioxane (10.0 g, 0.046 mol)

-

N-methylmorpholine (4.6 g, 0.046 mol)

-

Acetonitrile (100 mL)

-

1 M Hydrochloric acid

-

Purified water

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 2-isopropyl-5,5-dicarboxy-1,3-dioxane and acetonitrile.

-

Reagent Addition: Add N-methylmorpholine to the mixture.

-

Decarboxylation: Heat the reaction mixture to 80-105 °C. The causality here is that thermal energy is required to overcome the activation energy for the elimination of CO₂, facilitated by the base.

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is fully consumed. This analytical checkpoint ensures the reaction proceeds to completion, a hallmark of a trustworthy protocol.

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the acetonitrile solvent under reduced pressure at approximately 50 °C.

-

Workup and Precipitation: Add purified water to the residue and cool the mixture to approximately 5 °C. Adjust the pH to ~2.5 using 1 M hydrochloric acid. The acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

-

Isolation: Maintain the temperature at 5 °C and stir for 1 hour to ensure complete precipitation. Collect the solid product by suction filtration.

-

Drying: Dry the isolated solid at approximately 50 °C to yield the final product. The reported yield for this method is approximately 72.8%, with a high diastereomeric ratio favoring the trans isomer.[11]

Part 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a fully published spectrum for this specific CAS number is not widely available, a detailed prediction can be made based on its functional groups and data from analogous structures.[7]

| Technique | Region / Chemical Shift (δ) | Predicted Signal Characteristics |

| ¹H NMR | δ 10-12 ppm | Broad singlet, acidic proton (-COOH).[7][12] |

| δ 4.5-5.0 ppm | Doublet, acetal proton at C2, coupled to isopropyl methine.[7] | |

| Multiplets | Complex signals for dioxane ring protons (C4, C6) and C5 proton.[7] | |

| Doublet & Septet | Signals characteristic of the isopropyl group. | |

| ¹³C NMR | δ 165-185 ppm | Carbonyl carbon of the carboxylic acid.[12] |

| IR Spectroscopy | 2500-3300 cm⁻¹ | Very broad O-H stretch due to hydrogen-bonded dimer formation.[12][13][14] |

| 1710-1760 cm⁻¹ | Strong, sharp C=O stretch (around 1710 cm⁻¹ for the dimer).[12][13] | |

| 1210-1320 cm⁻¹ | Strong C-O stretch.[13] | |

| 900-960 cm⁻¹ | Broad O-H out-of-plane bend (wag).[13] |

The broadness of the O-H stretching band in the IR spectrum is a classic diagnostic feature for carboxylic acids, resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[13][14] In ¹H NMR, the acidic proton is typically found far downfield and may be exchangeable with D₂O.[7][12]

Part 4: Core Application in Drug Development: The Synthesis of Iobitridol

The primary and most authoritative application of this compound is as a key starting material for the synthesis of Iobitridol.[3][4][5][6] Iobitridol is a non-ionic, low-osmolarity, iodinated contrast agent used to enhance the visibility of internal structures during X-ray-based imaging procedures.

The Strategic Role of the 1,3-Dioxane Moiety

The genius of this building block lies in the function of the 1,3-dioxane ring as a protecting group .[9][15] In the multi-step synthesis of Iobitridol, other parts of the molecule must be modified—specifically, the carboxylic acid must be converted into an amide.[15][16] A free 1,3-diol would interfere with these reactions. The dioxane ring (an acetal) is stable under the basic or neutral conditions required for amide bond formation but can be selectively and cleanly removed later under acidic conditions (deprotection) to reveal the required diol functionality in the final Iobitridol molecule.[10][17]

This "protect-react-deprotect" strategy is a cornerstone of complex organic synthesis, and this molecule is a perfect embodiment of that principle.[15]

Caption: Logical flow showing the role of the compound in Iobitridol synthesis.

Part 5: Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[4][6][7] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It should be stored in a well-sealed container, potentially under refrigerated and dry conditions, to maintain its integrity.[8] Some suppliers indicate hazard classifications such as H318 (Causes serious eye damage) and H412 (Harmful to aquatic life with long-lasting effects).

Conclusion

This compound is more than a simple organic molecule; it is a sophisticated tool for chemical synthesis. Its value is derived from the clever integration of a reactive carboxylic acid handle with a stable, yet selectively cleavable, 1,3-dioxane protecting group. This design makes it an indispensable intermediate for constructing complex molecules like Iobitridol, streamlining the synthetic pathway and enabling the efficient production of vital diagnostic agents. For researchers in drug development, understanding the properties and strategic function of such building blocks is fundamental to advancing the synthesis of next-generation pharmaceuticals.

References

- This compound | 116193-72-7 | Benchchem. Benchchem.

- This compound | 116193-72-7 | FI160279. Biosynth.

- trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis. ChemicalBook.

- 015104 this compound CAS: 116193-72-7. United States Biological.

- This compound. Shanghai 倍殊生物科技有限公司.

- This compound. ChemBK.

- 116193-72-7|this compound. BLDpharm.

- CAS 116193-72-7: 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. CymitQuimica.

- This compound biochemical. MyBioSource.

- Protecting Groups In Organic Chemistry. Total Synthesis.

- This compound - Data Sheet. United States Biological.

- This compound. Excenen Pharmatech.

- Protecting group. Wikipedia.

- Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. PMC - NIH.

- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC.

- 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester (CHEM043223). HMDB.

- Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate.

- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester. Santa Cruz Biotechnology.

- Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.

- Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo. Organic Syntheses Procedure.

- database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry.

- Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry.

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 116193-72-7: 2-(1-Methylethyl)-1,3-dioxane-5-carboxyli… [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. mybiosource.com [mybiosource.com]

- 5. This compound-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]

- 6. usbio.net [usbio.net]

- 7. benchchem.com [benchchem.com]

- 8. 116193-72-7|this compound|BLD Pharm [bldpharm.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. echemi.com [echemi.com]

- 15. catalogimages.wiley.com [catalogimages.wiley.com]

- 16. media.neliti.com [media.neliti.com]

- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

An In-Depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₁₄O₄[1]. It belongs to the class of 1,3-dioxanes, which are six-membered rings containing two oxygen atoms at positions 1 and 3. The 1,3-dioxane framework is a common motif in a variety of natural products and pharmacologically active molecules[2]. The stereochemistry and conformational arrangement of substituents on this ring system play a crucial role in determining the molecule's overall shape, polarity, and biological activity[3]. This makes a thorough understanding of the properties of substituted 1,3-dioxanes, such as this compound, essential for rational drug design and development[3].

This technical guide provides a comprehensive overview of the key physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a critical intermediate in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iobitridol[4][5][6].

Physicochemical Properties

This compound is typically an off-white solid at room temperature[6]. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 174.19 g/mol | [7] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| CAS Number | 116193-72-7 | [4][6] |

| Appearance | Off-white solid | [6] |

| Purity (HPLC) | ≥99% | [6] |

Stereochemistry and Conformational Analysis

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angular strain[3]. However, the presence of two oxygen atoms introduces differences in bond lengths and angles, leading to distinct conformational behaviors[3]. For substituted 1,3-dioxanes, the two chair conformers are often not energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions[3].

In the case of this compound, the bulky isopropyl group at the 2-position and the carboxylic acid group at the 5-position can exist in either axial or equatorial positions. The trans-isomer, with both bulky groups in the equatorial position, is thermodynamically more stable due to minimized steric hindrance.

Synthesis of this compound

A common synthetic route to produce the trans-isomer of this compound involves the decarboxylation of 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid[7].

Experimental Protocol: Synthesis of trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid

Starting Material: 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid

Reagents and Solvents:

-

N-methylmorpholine

-

Acetonitrile

-

1 M Hydrochloric acid

-

Purified water

Procedure:

-

To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (10.0 g, 0.046 mol) in acetonitrile (100 mL), add N-methylmorpholine (4.6 g, 0.046 mol)[7].

-

Heat the reaction mixture to 80-105 °C and maintain for 4 hours[7].

-

Monitor the reaction progress by HPLC until the starting material is completely consumed[7].

-

Once the reaction is complete, remove the solvent by vacuum distillation at 50 °C[7].

-

To the residue, add purified water and cool the mixture to approximately 5 °C[7].

-

Adjust the pH to ~2.5 with 1 M hydrochloric acid while maintaining the temperature at 5 °C[7].

-

Stir the mixture at 5 °C for 1 hour to allow for precipitation[7].

-

Collect the solid product by suction filtration[7].

-

Dry the product at approximately 50 °C to yield trans-2-isopropyl-5-carboxy-1,3-dioxane[7].

This procedure has been reported to yield the product with a cis-trans ratio of 1:18.7 and a yield of 72.8%[7].

Application in the Synthesis of Iobitridol

This compound is a key intermediate in the synthesis of Iobitridol, a non-ionic, water-soluble, tri-iodinated contrast agent used in diagnostic radiography[8][9]. Iobitridol enhances the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT) scans and angiography[10][11]. The iodine atoms in its structure are effective at absorbing X-rays, creating the contrast effect[10][11].

The synthesis of Iobitridol from this compound involves several steps, starting with the acylation of 5-amino-2,4,6-triiodoisophthalic acid derivatives. The 1,3-dioxane moiety serves as a protecting group for a diol functionality, which is deprotected in a later step of the synthesis.

Synthetic Pathway of Iobitridol

Figure 1: Simplified synthetic pathway of Iobitridol from this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. Although a publicly available experimental spectrum is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Signals:

-

-COOH: A broad singlet in the δ 10-12 ppm range.

-

Acetal Proton (C2-H): A doublet in the δ 4.5-5.0 ppm range, coupled to the methine proton of the isopropyl group.

-

Dioxane Ring Protons (C4-H, C6-H): Complex multiplets.

-

Isopropyl Group Protons: A multiplet for the methine proton and doublets for the two methyl groups.

Expected ¹³C NMR Signals:

The ¹³C NMR spectrum would show distinct signals for the carboxylic carbon, the acetal carbon, the carbons of the dioxane ring, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

Key vibrational frequencies in the IR spectrum would include:

-

O-H Stretch: A broad and strong band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region.

-

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹.

-

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of this compound and for monitoring the progress of its synthesis. A purity of ≥99% is commercially available[6].

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as a key intermediate in the industrial synthesis of the widely used X-ray contrast agent Iobitridol. Its synthesis, stereochemistry, and purity are critical factors that influence the quality of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its key characteristics and handling, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- What is the mechanism of Iobitridol? - Patsnap Synapse. (2024, July 17).

- Iobitridol – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- What is Iobitridol used for? - Patsnap Synapse. (2024, June 14).

- Iobitridol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same - Google Patents.

- Iobitridol: a review of its use as a contrast medium in diagnostic imaging - PubMed.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863).

- CN103254095B - Separating and purifying method in iobitridol preparation process - Google Patents.

- Conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane.

- (PDF) Conformational isomerism of 3-isopropyl-1,3-dioxane - ResearchGate.

- This compound - 上海倍殊生物科技有限公司.

- This compound - ChemBK.

- Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study - PubMed.

- 5 Combination of 1H and 13C NMR Spectroscopy.

- Basic 1H- and 13C-NMR Spectroscopy.

- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications.

- US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. usbio.net [usbio.net]

- 5. mybiosource.com [mybiosource.com]

- 6. This compound-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]

- 7. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]

- 8. Iobitridol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same - Google Patents [patents.google.com]

- 10. What is the mechanism of Iobitridol? [synapse.patsnap.com]

- 11. What is Iobitridol used for? [synapse.patsnap.com]

A Comprehensive Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates, 2-Isopropyl-1,3-dioxane-5-carboxylic acid holds a significant position, primarily as a key building block in the synthesis of Iobitridol, a non-ionic, low-osmolar iodinated contrast agent.[1][2][3][4] This guide provides an in-depth exploration of its chemical identity, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Part 1: Nomenclature and Physicochemical Properties

The compound is commonly known as this compound.[1][2][5][6][7] The formal IUPAC name for this molecule is 2-propan-2-yl-1,3-dioxane-5-carboxylic acid.[8][9] It is identified by the CAS Number 116193-72-7.[1][2][4][5][7]

The structural integrity of this compound is centered around a 1,3-dioxane ring, which is a six-membered heterocyclic compound with two oxygen atoms at positions 1 and 3. This core structure is substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 5-position.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| IUPAC Name | 2-propan-2-yl-1,3-dioxane-5-carboxylic acid | [8][9] |

| Common Name | This compound | [1][2][5][6][7] |

| CAS Number | 116193-72-7 | [1][2][4][5][7] |

| Molecular Formula | C8H14O4 | [2][7] |

| Molecular Weight | 174.19 g/mol | [2][5] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in Chloroform and DMSO | [2][6] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Part 2: Synthesis Protocol

A common synthetic route to obtain this compound involves the decarboxylation of a dicarboxylic acid precursor.[10] The following protocol details the synthesis of the trans isomer from 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid.[10]

Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane[11]

Materials:

-

2-isopropyl-5,5-dicarboxy-1,3-dioxane (starting material)

-

N-methylmorpholine

-

Acetonitrile

-

1 mol/L Hydrochloric acid

-

Purified water

Procedure:

-

To a reaction vessel, add 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane and 100 mL of acetonitrile.

-

Add 4.6 g (0.046 mol) of N-methylmorpholine to the mixture.

-

Heat the reaction mixture to a temperature range of 80-105 °C.

-

Maintain this temperature and stir the reaction for 4 hours. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Once the reaction is complete, stop heating and remove the acetonitrile solvent under reduced pressure at 50 °C.

-

Add purified water to the residue and cool the mixture to approximately 5 °C.

-

Adjust the pH of the solution to about 2.5 using 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Collect the resulting precipitate by suction filtration.

-

Dry the collected solid at approximately 50 °C to obtain the final product, 2-isopropyl-5-carboxy-1,3-dioxane.

This process yields the product with a reported cis-trans configuration ratio of 1:18.7, indicating a high selectivity for the desired trans isomer.[10]

The synthesis workflow can be visualized as follows:

Caption: Workflow for the synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane.

Part 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[5] The 1,3-dioxane ring typically adopts a chair conformation to minimize steric hindrance. In the more stable trans isomer, both the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position are expected to occupy equatorial positions.[5]

Expected ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the δ 10-12 ppm range.[5]

-

Acetal Proton (C2-H): A doublet in the δ 4.5-5.0 ppm range, coupled to the methine proton of the isopropyl group.[5]

-

Dioxane Ring Protons (C4-H, C6-H): Complex multiplets.[5]

-

Dioxane Ring Proton (C5-H): A multiplet, with its chemical shift influenced by the adjacent carboxyl group.[5]

-

Isopropyl Group Protons: Signals corresponding to the methine and methyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Key Vibrational Signatures:

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

-

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the isopropyl and dioxane ring methylene groups.[5]

-

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid.[5]

-

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the C-O bonds of the carboxylic acid and the two C-O-C ether linkages within the dioxane ring.[5]

Part 4: Application in Drug Development

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Iobitridol .[1][2][3][4] Iobitridol is a non-ionic, low-osmolar, iodinated contrast agent used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans to enhance the visibility of internal body structures.

The synthesis of Iobitridol involves a multi-step process where the structural framework provided by this compound is further elaborated and functionalized. The carboxylic acid group serves as a handle for subsequent chemical transformations, ultimately leading to the complex, poly-iodinated structure of Iobitridol.

The logical relationship of this compound as a precursor is depicted below:

Caption: Role as an intermediate in the synthesis of Iobitridol.

Conclusion

This compound is a well-defined chemical entity with significant importance in the pharmaceutical industry. Its synthesis, primarily through the decarboxylation of a precursor, is a well-established process. The robust analytical methods available for its characterization ensure its quality and suitability for use in the synthesis of the final active pharmaceutical ingredient, Iobitridol. This guide provides a foundational understanding for scientists and researchers working with this key intermediate, facilitating further research and development in the field of medicinal and process chemistry.

References

- This compound | 116193-72-7 | Benchchem. (URL: )

- This compound - 上海倍殊生物科技有限公司. (URL: )

- This compound - Data Sheet - United St

- This compound | 116193-72-7 | FI160279 - Biosynth. (URL: )

- This compound - Excenen Pharm

- trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - ChemicalBook. (URL: )

- This compound - ChemBK. (URL: )

- 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid - PubChem. (URL: )

- This compound biochemical - MyBioSource. (URL: )

- 015104 this compound CAS: 116193-72-7. (URL: )

- trans-2-Isopropyl-5-carboxy-1,3-dioxane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: )

Sources

- 1. This compound-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]

- 2. usbio.net [usbio.net]

- 3. mybiosource.com [mybiosource.com]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. excenen.com [excenen.com]

- 7. chembk.com [chembk.com]

- 8. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | C8H14O4 | CID 19962532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trans-2-Isopropyl-5-carboxy-1,3-dioxane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" stereochemistry

An In-Depth Technical Guide to the Stereochemistry of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organic compound, notable for its defined stereochemical properties that are critical for its application, particularly as an intermediate in the synthesis of pharmaceuticals like Iobitridol[1][2]. The spatial arrangement of the isopropyl and carboxylic acid groups on the 1,3-dioxane ring dictates the molecule's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the stereochemistry of this molecule, detailing the structural nuances of its isomers, methodologies for stereoselective synthesis, and the analytical techniques required for its definitive characterization.

Foundational Principles: Stereoisomerism in the 1,3-Dioxane Framework

The core of this compound is its six-membered 1,3-dioxane ring. To minimize torsional and steric strain, this ring predominantly adopts a chair conformation, analogous to cyclohexane[3]. The presence of substituents at the C2 and C5 positions gives rise to stereoisomerism, specifically diastereomerism in the form of cis and trans isomers.

-

Chair Conformation: The chair form features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

-

Cis/Trans Isomerism:

-

In the cis isomer, the isopropyl group (at C2) and the carboxylic acid group (at C5) are on the same side of the dioxane ring. This forces one of the bulky substituents into a sterically unfavorable axial position.

-

In the trans isomer, the two groups are on opposite sides of the ring. This arrangement allows both the large isopropyl group and the carboxylic acid group to occupy the more stable equatorial positions, minimizing steric hindrance. Consequently, the trans isomer is the thermodynamically more stable and often the desired product in synthesis[3].

-

The diagram below illustrates the chair conformations of the cis and trans isomers, highlighting the substituent positions.

Caption: Chair conformations of trans and cis isomers.

Stereoselective Synthesis of the trans-Isomer

Achieving high diastereomeric purity is paramount. A common strategy involves the decarboxylation of a disubstituted precursor, which preferentially yields the more stable trans product. The following protocol is adapted from established methods for synthesizing trans-2-isopropyl-1,3-dioxane-5-carboxylic acid[4].

Experimental Protocol: Synthesis via Decarboxylation

-

Reaction Setup: To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq) in acetonitrile, add N-methylmorpholine (1.0 eq) as a base.

-

Heating: Heat the reaction mixture to a reflux temperature of 80-105 °C.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically around 4 hours).

-

Workup:

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Add purified water and cool the mixture to approximately 5 °C in an ice bath.

-

Adjust the pH to ~2.5 using 1 M hydrochloric acid to precipitate the product.

-

-

Isolation:

-

Maintain stirring at 5 °C for 1 hour to ensure complete precipitation.

-

Collect the solid product by suction filtration.

-

Dry the product at approximately 50 °C to yield trans-2-isopropyl-1,3-dioxane-5-carboxylic acid. This process has been reported to achieve a cis:trans ratio of approximately 1:18.7[4].

-

Synthesis Workflow Diagram

Caption: Workflow for stereoselective synthesis.

Analytical Characterization of Stereoisomers

Distinguishing between the cis and trans isomers requires robust analytical techniques capable of probing the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the stereochemistry in solution[3]. The chemical shifts and coupling constants of protons on the dioxane ring are highly sensitive to their axial or equatorial orientation.

-

Key Protons: The protons at C2, C4, C5, and C6 provide the most valuable structural information.

-

Trans Isomer Prediction: In the stable diequatorial trans isomer, the acetal proton (C2-H) would be in an axial position, and the proton at C5 would also be axial. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to shielding effects. The C2-H proton is expected to appear as a doublet between δ 4.5-5.0 ppm[3].

-

Cis Isomer Prediction: The cis isomer would feature one axial and one equatorial substituent, leading to a different set of chemical shifts and coupling constants for the ring protons.

| Proton | Predicted ¹H NMR Signal (trans-Isomer) | Rationale |

| -COOH | Broad singlet, δ 10-12 ppm | Acidic proton, subject to hydrogen bonding.[3] |

| C2-H (Acetal) | Doublet, δ 4.5-5.0 ppm | Adjacent to two oxygen atoms and coupled to the isopropyl methine proton.[3] |

| C5-H | Multiplet | Positioned on the carbon bearing the carboxyl group. |

| C4-H, C6-H | Complex multiplets | Protons on the dioxane ring, with distinct axial and equatorial signals.[3] |

X-Ray Crystallography

-

Direct Visualization: It determines the precise three-dimensional arrangement of atoms, confirming bond lengths, bond angles, and the chair conformation of the ring.

-

Confirmation of Stereochemistry: It can definitively distinguish between the cis and trans isomers by showing the relative positions of the substituents.

-

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice. For carboxylic acids, this technique would confirm the presence of hydrogen-bonded dimers or chains, a common motif that stabilizes the crystal structure[3].

Characterization Workflow

Caption: Logical workflow for stereochemical validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating stereoisomers and quantifying the purity of the desired isomer[6].

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, leading to different retention times and thus, separation.

-

Application: This method is invaluable for determining the diastereomeric excess (d.e.) of a synthesis, confirming the ratio of trans to cis isomers. If the starting materials or synthesis route could produce enantiomers, chiral HPLC would also be the primary method for determining enantiomeric excess (e.e.).

Physicochemical Data

A summary of the key properties of this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid | [7] |

| CAS Number | 116193-72-7 | [8][9] |

| Molecular Formula | C₈H₁₄O₄ | [3][8] |

| Molecular Weight | 174.19 g/mol | [3][8][10] |

| Appearance | White to off-white solid | [1][9] |

| Solubility | Soluble in Chloroform | [1][2] |

Conclusion

The stereochemistry of this compound is fundamentally defined by the chair conformation of its dioxane ring and the relative orientations of its C2 and C5 substituents. The trans isomer, with both bulky groups in equatorial positions, represents the more stable thermodynamic product and is often the synthetic target. A combination of stereoselective synthesis and rigorous analytical characterization using NMR, X-ray crystallography, and chiral HPLC is essential for controlling and validating the stereochemical outcome. For drug development professionals and synthetic chemists, a thorough understanding of these principles is critical to ensuring the quality, purity, and efficacy of downstream active pharmaceutical ingredients.

References

- Benchchem. (n.d.). This compound.

- ChemicalBook. (n.d.). trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.

- Biosynth. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.

- PharmaCompass. (n.d.). trans-2-Isopropyl-5-carboxy-1,3-dioxane.

- MyBioSource. (n.d.). This compound biochemical.

- Raut, A. S., & Gawthale, N. B. (2012). X-Ray Crystallography of Chemical Compounds. PMC, NIH.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- United States Biological. (n.d.). 015104 this compound CAS: 116193-72-7.

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- United States Biological. (n.d.). This compound - Data Sheet.

- PubChem. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.

Sources

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. benchchem.com [benchchem.com]

- 4. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. trans-2-Isopropyl-5-carboxy-1,3-dioxane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. chembk.com [chembk.com]

- 9. This compound-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]

- 10. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | C8H14O4 | CID 19962532 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Precursors and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably the non-ionic X-ray contrast medium Iobitridol.[1][2] Its molecular architecture, featuring a stable cyclic acetal and a reactive carboxylic acid, makes it a versatile building block. This guide provides an in-depth examination of the primary synthetic pathway to this compound, focusing on the strategic selection of precursors and the chemical principles governing the reaction. The core synthesis is a two-step process involving an initial Knoevenagel-type condensation to form a dicarboxylic acid intermediate, followed by a regioselective thermal decarboxylation. We will dissect each stage, offering mechanistic insights and field-proven protocols to ensure reproducibility and high yield.

Introduction to the Target Molecule: A Strategic Overview

The structure of this compound is characterized by a six-membered dioxane ring, which acts as a protective group for a 1,3-diol system.[3] The isopropyl group at the C2 position and the carboxylic acid at the C5 position are key functional handles for subsequent transformations. The more stable trans isomer, where both bulky substituents occupy equatorial positions to minimize steric hindrance, is typically the desired product.[3]

Molecular Properties:

The synthetic strategy hinges on the formation of the 1,3-dioxane ring via acetalization. This classic reaction provides a robust method for protecting diols and is fundamental to this synthesis.[5][6] The most direct and efficient retrosynthetic disconnection points to two core precursors: Isobutyraldehyde and Malonic Acid .

Caption: Overall synthetic workflow from precursors to final product.

Step 1: Synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid

This initial step involves the condensation of isobutyraldehyde with malonic acid. This reaction proceeds via a Knoevenagel-type mechanism, immediately followed by an intramolecular acetal formation. The reaction is typically driven by the removal of water, often accomplished by using a dehydrating agent like acetic anhydride.

Experimental Protocol:

-

Charge a suitable reaction vessel with malonic acid and a solvent/dehydrating agent such as acetic anhydride.

-

Cool the mixture in an ice bath to control the initial exothermic reaction.

-

Slowly add isobutyraldehyde to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

The intermediate, 2-isopropyl-5,5-dicarboxy-1,3-dioxane, often precipitates from the reaction mixture and can be isolated by filtration. [7]

Step 2: Decarboxylation to this compound

The key to this synthesis is the selective removal of one of the two carboxylic acid groups from the intermediate. This is achieved through thermal decarboxylation, which is often facilitated by a base catalyst.

Causality Behind Experimental Choices: The presence of two carboxylic acid groups on the same carbon (a gem-dicarboxylic acid) makes the intermediate susceptible to decarboxylation. Heating provides the activation energy for the loss of CO₂, a thermodynamically favorable process. The use of a base like N-methylmorpholine can facilitate the reaction, likely by forming a salt that decarboxylates more readily. [7]The choice of a high-boiling solvent like acetonitrile allows the reaction to be conducted at the required temperature (80-105°C) for a sufficient duration. [7] Experimental Protocol: [7]1. Suspend the intermediate, 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq), in acetonitrile. 2. Add N-methylmorpholine (1.0 eq) to the suspension. 3. Heat the reaction mixture to 80-105°C and maintain for approximately 4 hours, monitoring the disappearance of the starting material by HPLC. 4. Upon completion, cool the reaction and remove the solvent under reduced pressure. 5. Dissolve the residue in water and cool to approximately 5°C. 6. Acidify the solution to a pH of ~2.5 using 1 M hydrochloric acid to precipitate the product. 7. Stir the resulting slurry at 5°C for 1 hour to ensure complete precipitation. 8. Collect the solid product by suction filtration and dry at ~50°C.

Data Summary:

| Reagent | Molar Eq. | Role | Key Parameters | Reported Yield |

| 2-isopropyl-5,5-dicarboxy-1,3-dioxane | 1.0 | Starting Material | N/A | N/A |

| N-Methylmorpholine | 1.0 | Base Catalyst | Facilitates decarboxylation | N/A |

| Acetonitrile | Solvent | High-boiling solvent | Allows for reaction temperature of 80-105°C | N/A |

| 1 M Hydrochloric Acid | Excess | Acidification | Protonates carboxylate to precipitate final product | N/A |

| Final Product | - | - | - | 72.8% [7] |

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on fundamental principles of organic chemistry. The strategic use of inexpensive and readily available precursors, isobutyraldehyde and malonic acid , makes this an industrially viable route. The key steps—a condensation to form a gem-dicarboxylic acid intermediate followed by a selective thermal decarboxylation—provide a high-yield pathway to this valuable pharmaceutical building block. Understanding the mechanistic basis for each step and the rationale behind the choice of reagents and conditions is paramount for researchers aiming to optimize and scale this important transformation.

References

- Beilstein Journals. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).

- Grokipedia. (n.d.). Malonic ester synthesis.

- An Optimization Of Synthetic Route Toward Monosubstituted Diethyl Malonate Derivates. (2024, June 7).

- ResearchGate. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).

- Chemistry LibreTexts. (2019, May 10). Acetals as Protecting Groups.

- Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.

- Organic Syntheses Procedure. (n.d.). Meldrum's acid.

- ChemBK. (n.d.). This compound.

- 015104 this compound CAS: 116193-72-7. (n.d.).

- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.